2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with an amino group, a 4-methylphenyl moiety at position 5, and a sulfanyl group linked to an acetamide tail. The acetamide nitrogen is further substituted with a 4-chloro-2-methylphenyl group. Its molecular formula is C₁₈H₁₇ClN₅OS (calculated molecular weight: 408.88 g/mol), and it exhibits moderate lipophilicity (LogP ≈ 5.55) .
Properties
Molecular Formula |
C18H18ClN5OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-3-5-13(6-4-11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-7-14(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
DWYPOBWRLJZWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-N-(4-Chloro-2-Methylphenyl)Acetamide
The acetamide backbone is synthesized via a nucleophilic acyl substitution reaction. 4-Chloro-2-methylaniline reacts with chloroacetyl chloride in the presence of a base, typically sodium carbonate, to neutralize HCl byproducts. The reaction proceeds in toluene at 15–25°C, yielding 2-chloro-N-(4-chloro-2-methylphenyl)acetamide with >85% purity after recrystallization. Industrial-scale production optimizes solvent recovery and employs continuous stirring to enhance yield.
Reaction Scheme:
Synthesis of 4-Amino-5-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol moiety is constructed through cyclocondensation. 4-Methylphenylhydrazine and thiourea undergo cyclization in acidic ethanol under reflux to form 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration, yielding 70–80%.
Key Analytical Data:
-
IR (KBr): 3276–3293 cm⁻¹ (N–H stretch), 1679–1694 cm⁻¹ (C=O stretch).
-
¹H-NMR (DMSO-d₆): δ 0.84–1.68 (cyclohexyl protons, m), δ 7.20–7.45 (aromatic protons, m).
Coupling of Intermediates
Nucleophilic Substitution Reaction
The final compound is assembled by reacting 2-chloro-N-(4-chloro-2-methylphenyl)acetamide with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in acetone using potassium carbonate (K₂CO₃) as a base. The reaction occurs at room temperature for 2 hours, achieving 75–88% yield. Alternative solvents like 1,4-dioxane with pyridine as an acid scavenger have been reported, though acetone offers superior solubility for the thiol intermediate.
Reaction Scheme:
Optimization of Reaction Conditions
Comparative studies highlight the impact of base and solvent:
| Condition | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard | K₂CO₃ | Acetone | 75–88 | >90 |
| Alternative | Pyridine | 1,4-Dioxane | 65–75 | 85–90 |
Acetone with K₂CO₃ minimizes side reactions, such as oxidation of the thiol group, which is prevalent in polar aprotic solvents.
Purification and Characterization
Recrystallization and Filtration
Crude product is purified via recrystallization from ethanol-water (3:1), removing unreacted starting materials and inorganic salts. The final compound exhibits a melting point of 210–212°C, consistent with triazole-acetamide derivatives.
Spectroscopic Validation
-
IR: Absence of S–H stretch (2570 cm⁻¹) confirms successful substitution.
-
¹H-NMR: δ 4.20 (s, 2H, CH₂CO), δ 6.90–7.60 (m, 8H, aromatic), δ 9.10 (s, 1H, NH).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to maintain temperature control during exothermic steps. Solvent recovery systems reduce waste, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
Key structural variations among related compounds lie in:
Triazole ring substituents (positions 4 and 5).
Aryl groups on the acetamide nitrogen.
Anti-Inflammatory and Anti-Exudative Effects
- Target Compound: Predicted to exhibit anti-inflammatory activity comparable to diclofenac sodium (reference drug) based on structural similarity to lead compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, which is 1.28× more potent than diclofenac .
- Electron-Withdrawing Groups : Chloro and nitro substituents enhance cyclooxygenase-2 (COX-2) inhibition by stabilizing ligand-receptor interactions .
- Methoxy and Ethoxy Groups : Improve anti-exudative activity by reducing vascular permeability; e.g., 3-methoxyphenyl derivatives show 75–85% edema inhibition at 10 mg/kg .
Antimicrobial Activity
- Pyridinyl Derivatives : Compounds like 2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus due to pyridine’s metal-chelating properties .
- Chlorophenyl Analogs : Broad-spectrum activity against Gram-negative bacteria (e.g., K. pneumoniae) with MIC = 16 µg/mL .
Key Research Findings
Substituent Position Matters : Chloro at the para-position (4-chlorophenyl) increases bioactivity compared to ortho- or meta-positions .
Synergistic Effects : Combining chloro (electron-withdrawing) and methyl (electron-donating) groups balances lipophilicity and target affinity .
Lead Optimization: The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide serves as a benchmark for anti-inflammatory drug design .
Biological Activity
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide , also known by its CAS number 727718-65-2, belongs to a class of triazole derivatives known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18ClN5OS. It features a triazole ring with a sulfanyl group and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN5OS |
| Molecular Weight | 373.87 g/mol |
| CAS Number | 727718-65-2 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study by El-Sayed et al. (2020) indicated that compounds containing the triazole ring demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under review was tested alongside other triazole derivatives, revealing promising results:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anticancer Activity
The anticancer potential of triazoles has been widely studied. A notable study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives were evaluated against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, showing IC50 values ranging from 6.2 μM to 43.4 μM . The compound is hypothesized to exert similar effects due to its structural analogies.
The biological activity of triazole derivatives is often attributed to their ability to inhibit enzymes involved in nucleic acid synthesis and cell division. Specifically, they may interfere with fungal sterol biosynthesis or inhibit certain kinases involved in cancer cell proliferation .
Case Studies
- Antimicrobial Screening : In a comparative study involving multiple triazole derivatives, the compound was tested against a panel of pathogens. Results indicated that it had comparable efficacy to established antimicrobials, suggesting potential for development into a therapeutic agent .
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various triazole compounds on HepG2 liver cancer cells. The compound showed moderate cytotoxicity with an IC50 value of approximately 27.3 μM, indicating its potential as an anticancer agent while necessitating further investigation into its selectivity and safety profiles .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Critical steps include:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions (e.g., using HCl or NaOH) .
- Sulfanylacetamide coupling : Reaction of the triazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with the aniline derivative (e.g., 4-chloro-2-methylaniline) .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methylphenyl and chloro-methylphenyl groups) and sulfur connectivity .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and rule out side products .
- X-ray crystallography : For unambiguous confirmation of the triazole ring geometry and spatial arrangement of substituents, though this requires high-purity crystals .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
SAR studies require systematic modification of substituents and comparative bioactivity assays:
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH) groups to assess electronic effects on biological activity .
- Bioactivity assays : Test derivatives against target enzymes (e.g., HIV-1 reverse transcriptase) or microbial strains. For example, triazole analogs with furan-2-yl substituents showed enhanced antimicrobial activity in similar compounds .
- Data analysis : Use statistical tools (e.g., IC comparisons, molecular docking) to correlate substituent properties (Hammett constants, logP) with activity .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized assays : Replicate studies under identical conditions (e.g., fixed pH, temperature) using reference compounds (e.g., positive controls like ampicillin for antimicrobial tests) .
- Purity validation : Ensure >95% purity via HPLC before testing. Impurities like unreacted aniline derivatives can skew results .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities to biological targets, bypassing indirect activity assays .
Advanced: How can computational methods predict the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR). Preliminary studies on analogs suggest the sulfanyl group forms hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding interactions .
- QSAR modeling : Train models on derivatives’ physicochemical descriptors (e.g., polar surface area, topological polar surface area) to predict activity against specific targets .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Solvent choice : Dissolve in DMSO for long-term storage (>6 months), as aqueous solutions may promote sulfanyl oxidation .
Advanced: How can the compound’s reactivity be leveraged for derivatization?
Methodological Answer:
- Sulfanyl group : Oxidize to sulfoxide or sulfone derivatives using mCPBA or HO to modulate electronic properties .
- Acetamide moiety : Hydrolyze to carboxylic acid under acidic conditions (HCl, reflux) for conjugation with amines via EDC/NHS chemistry .
- Triazole ring : Perform N-alkylation with propargyl bromide to introduce click chemistry handles for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
